Product packaging for Harmine C-11(Cat. No.:CAS No. 171882-19-2)

Harmine C-11

Cat. No.: B12678588
CAS No.: 171882-19-2
M. Wt: 211.25 g/mol
InChI Key: BXNJHAXVSOCGBA-JVVVGQRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harmine C-11 is a positron emission tomography (PET) tracer specifically designed for imaging and quantifying the distribution of monoamine oxidase A (MAO-A) in the brain and peripheral tissues. As a reversible and selective inhibitor of MAO-A, carbon-11 labeled harmine enables the non-invasive study of this key enzyme, which is responsible for the metabolism of monoamine neurotransmitters. This makes it an invaluable tool in clinical research for investigating the neurobiology of major depressive disorder, anxiety, and other neuropsychiatric conditions . The radiotracer has also been characterized for its potential in oncology research, with studies demonstrating specific binding to MAO-A in various cancer tissues, including urinary bladder cancer and pancreatic cancer . The fully-automated radiosynthesis of this compound ensures high radiochemical yield and molar activity, meeting the stringent standards for parenteral human application in research settings . All data and product specifications are intended for research purposes only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B12678588 Harmine C-11 CAS No. 171882-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

171882-19-2

Molecular Formula

C13H12N2O

Molecular Weight

211.25 g/mol

IUPAC Name

7-(111C)methoxy-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2-1

InChI Key

BXNJHAXVSOCGBA-JVVVGQRLSA-N

Isomeric SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)O[11CH3]

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Harmine

Elucidation of Biosynthetic Precursors

The journey of harmine's biosynthesis begins with fundamental molecular building blocks. Research has identified L-tryptophan as the primary precursor. wikipedia.org This aromatic amino acid undergoes a series of transformations to ultimately form the complex structure of harmine (B1663883).

A key intermediate in this pathway is tryptamine (B22526). wikipedia.org The conversion of L-tryptophan to tryptamine is a critical step, also shared by the biosynthetic pathway of the neurotransmitter serotonin (B10506). wikipedia.org This shared intermediate has presented challenges in definitively pinpointing the exact initial step of harmine biosynthesis. However, feeding experiments with labeled compounds have provided strong evidence that L-tryptophan is the initial precursor, with tryptamine serving as a subsequent intermediate. wikipedia.org

Enzymatic Steps and Proposed Reaction Mechanisms in Plant Synthesis

The synthesis of harmine from its precursors involves a cascade of enzymatic reactions. While the complete enzymatic machinery is still under investigation, a proposed pathway outlines the key transformations.

Following the formation of tryptamine from L-tryptophan, the next crucial step is a Mannich-type reaction. wikipedia.orgnih.gov This reaction involves the condensation of tryptamine with a keto acid, often proposed to be pyruvic acid. wikipedia.org This cyclization event forms the foundational β-carboline scaffold.

The resulting intermediate, a β-carboline carboxylic acid, then undergoes decarboxylation to yield 1-methyl-β-carboline, also known as harmane. wikipedia.orgresearchgate.net Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of harmaline (B1672942). wikipedia.org The final step in the proposed pathway is the oxidation of harmaline to produce harmine. wikipedia.org The enzymes responsible for the dehydrogenation and oxidation of harmaline to harmine have been identified as heme peroxidases. cjnmcpu.com

The proposed biosynthetic pathway of harmine is summarized in the table below:

Precursor/IntermediateTransformationResulting ProductKey Enzyme(s)
L-tryptophanDecarboxylationTryptamineAromatic L-amino acid decarboxylase (AADC) wikipedia.org
Tryptamine & Pyruvic AcidMannich Reaction & Cyclizationβ-carboline carboxylic acidNot fully elucidated
β-carboline carboxylic acidDecarboxylation1-methyl-β-carboline (Harmane)Not fully elucidated
1-methyl-β-carboline (Harmane)Hydroxylation & MethylationHarmalineNot fully elucidated
HarmalineOxidation/DehydrogenationHarmineHeme peroxidases cjnmcpu.com

Comparative Biosynthesis in Different Organisms Relevant to Research

Harmine is not exclusively found in plants; its presence has been detected in various organisms, prompting comparative studies of its biosynthesis.

Plants: The most well-studied biosynthesis of harmine occurs in plants such as Peganum harmala and Banisteriopsis caapi. wikipedia.orgebi.ac.uk In these species, harmine is a significant secondary metabolite. Research using hairy root cultures of P. harmala has been instrumental in elucidating the biosynthetic pathway. sci-hub.se

Mammals: Interestingly, harmine has been detected as an endogenous compound in mammals, including rats, mice, and humans. frontiersin.orgnih.gov The concentrations of harmine can vary based on age, gender, and physiological state. frontiersin.orgnih.gov While the exact biosynthetic pathway in mammals is not fully understood, it is hypothesized that it may be synthesized spontaneously in addition to being obtained from exogenous sources. nih.gov The presence of harmine in newborn rats suggests an endogenous production mechanism. frontiersin.orgnih.gov

Insects: Certain butterfly species of the Nymphalidae family have also been found to contain harmine. ebi.ac.uk The biosynthetic pathways in these insects are not well-characterized but represent an intriguing area for future research.

The comparative analysis of harmine biosynthesis across different kingdoms of life highlights the diverse evolutionary strategies that have led to the production of this complex alkaloid.

Molecular Mechanisms of Action of Harmine

Monoamine Oxidase A (MAO-A) Inhibition

Reversible and Selective Inhibition Kinetics of MAO-A

Harmine (B1663883), a naturally occurring β-carboline alkaloid, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgnih.gov This inhibition is a key aspect of its pharmacological profile. The interaction is characterized by a competitive inhibition mechanism, where harmine vies with the enzyme's natural substrates for binding to the active site. nih.gov Studies have shown that harmine exhibits high selectivity for MAO-A, with its inhibitory action on MAO-B being significantly weaker. wikipedia.org The potency of harmine's inhibition is reflected in its low Ki (inhibition constant) values, which have been reported to be in the nanomolar range, specifically around 5 nM for purified MAO-A. nih.gov

The reversible nature of this inhibition means that harmine can dissociate from the enzyme, allowing MAO-A to regain its function. scbt.com This is in contrast to irreversible inhibitors that form permanent covalent bonds with the enzyme. scbt.com The kinetics of harmine's interaction with MAO-A can sometimes exhibit a lag period before reaching a steady state, a phenomenon observed during the oxidation of substrates like kynuramine. nih.gov

Structural Basis of Harmine-MAO-A Binding and Interactions (e.g., active site residues)

The specific and reversible binding of harmine to MAO-A is dictated by its interaction with several amino acid residues within the enzyme's active site cavity. X-ray crystallography studies have revealed that harmine situates itself within this cavity, engaging in multiple interactions that stabilize the enzyme-inhibitor complex. pnas.orgmdpi.com

Key residues in human MAO-A that interact with harmine include Tyr-69, Asn-181, Phe-208, Val-210, Gln-215, Cys-323, Ile-325, Ile-335, Leu-337, Phe-352, Tyr-407, and Tyr-444. pnas.orgmdpi.com These interactions are primarily hydrophobic and van der Waals forces, with potential hydrogen bonds also playing a role. The aromatic "sandwich" formed by Tyr-407 and Tyr-444 is a notable feature of the binding site, orienting the inhibitor for effective binding. nih.gov The presence of the flavin adenine (B156593) dinucleotide (FAD) cofactor is also crucial, as harmine interacts with it as well. pnas.orgmdpi.com The binding of harmine induces distinct spectral changes in the FAD cofactor, the magnitude of which correlates with the inhibitory efficacy. nih.gov

Differential Selectivity for MAO-A Versus MAO-B

A critical determinant of this selectivity is the residue at position 335 in MAO-A, which is an isoleucine, and the corresponding residue in MAO-B, which is a tyrosine (Tyr-326). mdpi.com The smaller size of isoleucine in MAO-A creates a binding pocket that can accommodate inhibitors like harmine, whereas the bulkier tyrosine residue in MAO-B restricts its binding. tandfonline.com Another key difference lies in the residue at position 208 in MAO-A (phenylalanine) versus Ile-199 in MAO-B. nih.gov These structural distinctions in the substrate and inhibitor cavities are the primary reason for the differential susceptibility of MAO-A and MAO-B to selective inhibitors. mdpi.com

FeatureMAO-AMAO-B
Preferred Substrates Serotonin (B10506), NorepinephrinePhenylethylamine, Benzylamine
Selective Inhibitor ClorgylineSelegiline (L-deprenyl)
Key Active Site Residue Ile-335Tyr-326
Harmine Inhibition Potent and selectiveWeak to negligible

Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition

Mechanism of DYRK1A Kinase Activity Modulation

Harmine acts as a potent, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govmdpi.com This means that harmine binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov The inhibition is highly potent, with reported IC50 values in the nanomolar range (approximately 33–170 nM). mdpi.com

Kinetic and mutational studies have confirmed that harmine's inhibitory action is directed at the ATP-binding site. nih.gov This mechanism differs from other DYRK1A inhibitors like epigallocatechin-3-gallate (EGCG), which acts as a non-competitive inhibitor. nih.gov The potent inhibition of DYRK1A by harmine has been demonstrated in both biochemical assays and cell-based models, where it effectively blocks the phosphorylation of DYRK1A substrates. acs.org

Role in Cellular Proliferation and Neuronal Development

The inhibition of DYRK1A by harmine has significant implications for cellular processes, particularly proliferation and neuronal development, as DYRK1A is a key regulator in these pathways. peerj.comnih.govmdpi.com DYRK1A is known to control the proliferation of neural progenitors, neuronal migration, and dendritogenesis. mdpi.com

Studies have shown that harmine can stimulate the proliferation of human neural progenitor cells (hNPCs). peerj.comnih.gov After four days of treatment, a significant increase in the pool of proliferating hNPCs was observed. peerj.comnih.gov This effect is attributed to the inhibition of DYRK1A, as other DYRK1A inhibitors produced similar results, while a selective MAO inhibitor without DYRK1A activity did not. peerj.comnih.gov By inhibiting DYRK1A, harmine can influence the cell cycle, potentially by affecting the expression of key regulatory proteins. frontiersin.org For instance, DYRK1A is known to phosphorylate proteins like p27Kip1 and Cyclin D1, which are critical regulators of the cell cycle. frontiersin.org The modulation of DYRK1A activity by harmine can therefore impact the balance between proliferation and differentiation in neural cells. tandfonline.com

Impact on Tau Phosphorylation in Neurodegenerative Models

Harmine, a β-carboline alkaloid, has demonstrated a significant impact on the phosphorylation of tau protein, a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD). nih.govfrontiersin.org The hyperphosphorylation of tau leads to the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions. nih.gov Harmine's mechanism in this context is primarily linked to its potent inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov

DYRK1A is a protein kinase that has been implicated in the phosphorylation of tau at multiple sites associated with AD pathology. nih.gov Research has shown that harmine and its derivatives can inhibit DYRK1A, thereby reducing the phosphorylation of tau. nih.govfrontiersin.org For instance, in vitro studies using recombinant DYRK1A and tau proteins have confirmed that DYRK1A can directly phosphorylate tau, and harmine potently inhibits this process. nih.gov Specifically, harmine was found to inhibit the DYRK1A-catalyzed direct phosphorylation of tau on serine 396. nih.gov

Furthermore, harmine's inhibitory effects extend to other kinases involved in tau phosphorylation, such as glycogen (B147801) synthase kinase-3β (GSK-3β). ebi.ac.ukbohrium.com Some harmine derivatives have been developed as dual inhibitors of both GSK-3β and DYRK1A. nih.govebi.ac.ukresearchgate.net These dual-target inhibitors have shown the ability to reduce tau hyperphosphorylation in various models. ebi.ac.ukresearchgate.net For example, the harmine derivative ZDWX-25 was found to effectively inhibit both GSK3β and DYRK1A, leading to a reduction in the phosphorylation of multiple tau epitopes in both cell-based and mouse models of neurodegeneration. nih.govresearchgate.net

The impact of harmine on tau phosphorylation is not limited to direct kinase inhibition. By reducing oxidative stress, which is known to contribute to protein misfolding and aggregation, harmine can indirectly affect tau pathology. acs.org The antioxidant properties of harmine may help to mitigate the oxidative damage that can exacerbate tau aggregation. acs.org

Table 1: Effect of Harmine and its Derivatives on Tau Phosphorylation

Compound Target Kinase(s) Model System Observed Effect on Tau Phosphorylation Reference(s)
Harmine DYRK1A H4 neuroglioma cells Reduction in phosphorylation at multiple sites nih.gov
Harmine DYRK1A In vitro kinase assay Potent inhibition of direct phosphorylation on serine 396 nih.gov
ZDWX-25 (Harmine derivative) GSK-3β, DYRK1A HEK293-Tau P301L cells, Okadaic acid-induced mouse model Reduction in phosphorylation of multiple Tau epitopes nih.govresearchgate.net
ZLQH-5 (Harmine derivative) GSK-3β, DYRK1A Okadaic acid SH-SY5Y cell model Attenuation of tau hyperphosphorylation nih.gov

Interaction with Other Receptor Systems and Enzymes

Cyclin-Dependent Kinases (CDKs) Inhibition (e.g., CDK1, CDK2, CDK5)

Harmine has been identified as a specific inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govcapes.gov.brresearchgate.net Studies have shown that harmine can inhibit Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25 with IC50 values in the low micromolar range. nih.govcapes.gov.brresearchgate.net This inhibition is competitive with ATP, suggesting that harmine binds to the ATP-binding pocket of these kinases. nih.govcapes.gov.br The inhibition of CDKs by harmine and its derivatives can lead to cell cycle arrest, particularly at the G1 and G2/M phases, and has been explored for its anti-proliferative effects in cancer cells. pnfs.or.krmdpi.comtandfonline.comfrontiersin.org

Table 2: Harmine Inhibition of Cyclin-Dependent Kinases

CDK Complex IC50 Value Type of Inhibition Reference(s)
Cdk1/cyclin B Low micromolar Competitive with ATP nih.govcapes.gov.br
Cdk2/cyclin A Low micromolar Competitive with ATP nih.govcapes.gov.br
Cdk5/p25 Low micromolar Competitive with ATP nih.govcapes.gov.br

Serotonin Receptor Modulation (e.g., 5-HT2A, 5-HT2C)

Harmine interacts with the serotonergic system, particularly with 5-HT2A and 5-HT2C receptors. biorxiv.org It has been shown to bind to these receptors, although with varying affinities reported across different studies. biorxiv.orgwikipedia.org Some research indicates that harmine has a high affinity for the 5-HT2A receptor, with a reported Ki of 397 nM. medchemexpress.com However, other studies suggest a more moderate or even weak affinity. wikipedia.orgresearchgate.net In functional assays, harmine did not produce calcium mobilization at the 5-HT2A receptor, suggesting it may not act as a direct agonist in this pathway. vcu.edu The interaction of harmala alkaloids with these receptors is thought to contribute to their psychoactive effects. wikipedia.org The modulation of 5-HT2A and 5-HT2C receptors by harmaline (B1672942), a related compound, has been shown to affect feeding behavior in animal models, and this effect can be attenuated by antagonists of these receptors. shirazu.ac.irresearchgate.net

Imidazoline (B1206853) Receptor Binding (e.g., I1, I2 sites)

Harmine and related β-carbolines exhibit high-affinity binding to imidazoline receptors, specifically the I1 and I2 subtypes. researchgate.netresearchgate.net The affinity for these sites can be in the nanomolar range. researchgate.netitmedicalteam.pl For instance, one study reported a Ki of 10 nM for harmine at I2 binding sites in the rat brain. researchgate.net Another study reported an IC50 of 31 nM at I1 sites and a Ki of 49 nM at I2 sites for harmane, a closely related β-carboline. itmedicalteam.plitmedicalteam.pl The binding to imidazoline receptors is dependent on the planar structure of the β-carboline molecule and the presence of aryl ring substituents. researchgate.net This interaction with imidazoline receptors has been proposed as a potential mechanism for some of the behavioral and neurological effects of these compounds. researchgate.net

Acetylcholinesterase Inhibition Profile

Harmine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). jst.go.jpmdpi.comtandfonline.comfrontiersin.orgnih.gov This inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a mechanism shared by several drugs used to treat Alzheimer's disease. jst.go.jpmdpi.com Both in vitro and in vivo studies have demonstrated harmine's ability to inhibit AChE activity. jst.go.jpfrontiersin.org The inhibition of central AChE activity by harmine is thought to contribute to its effects on the central nervous system. jst.go.jp This activity, along with its other pharmacological properties, has led to investigations into its potential for improving cognitive function. mdpi.comtandfonline.comfrontiersin.org

Modulation of Neurotrophic Factor Expression (e.g., BDNF)

Harmine has been shown to modulate the expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF). tandfonline.comnih.govfrontiersin.orgresearchgate.netresearchgate.net Multiple studies in animal models have demonstrated that administration of harmine can lead to increased levels of BDNF in various brain regions, including the hippocampus and cortex. frontiersin.orgresearchgate.netnih.govfrontiersin.org This upregulation of BDNF is often associated with the activation of its receptor, TrkB. researchgate.netfrontiersin.orgnih.gov The increase in BDNF expression is thought to be a key mechanism underlying the potential neuroprotective and antidepressant-like effects of harmine. biorxiv.orgfrontiersin.orgresearchgate.netnih.gov In vitro studies have also shown that harmine can increase BDNF levels in neuronal cell cultures. frontiersin.orgnih.gov This modulation of the BDNF/TrkB signaling pathway suggests a role for harmine in promoting neuroplasticity and neuronal survival. frontiersin.orgfrontiersin.org

Augmentation of Dopamine (B1211576) Efflux and Neurotransmission Pathways

Harmine has been shown to influence dopaminergic neurotransmission. One of its primary actions is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters, including dopamine. biorxiv.org This inhibition leads to an increase in the concentration of dopamine in the synaptic cleft. biorxiv.org

Research using fast cyclic voltammetry in rat brain slices demonstrated that harmine significantly augments electrically evoked dopamine efflux in the nucleus accumbens shell. dntb.gov.uaresearchgate.net This effect was found to be dependent on the 5-HT₂A receptor, suggesting a novel mechanism of action beyond simple MAO-A inhibition. dntb.gov.uaresearchgate.net The study indicated that harmine's ability to increase dopamine levels might be related to its interaction with serotonin receptors, which in turn modulate dopamine release. dntb.gov.uanih.gov Specifically, the effect of harmine on dopamine efflux was attenuated by ketanserin, a 5-HT₂A/₂C antagonist, further supporting the role of these serotonin receptors in harmine's dopaminergic effects. dntb.gov.uaresearchgate.net

Cellular Signaling Pathway Modulation

Regulation of PI3K/Akt and MAPK Signaling Pathways

Harmine has been demonstrated to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. mdpi.comnih.govgenome.jp In various cancer cell lines, harmine and its hydrochloride salt (HMH) have been shown to inhibit the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This inhibition is characterized by a reduction in the phosphorylation of key proteins such as PI3K, Akt, and mTOR. mdpi.comnih.gov

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is also a target of harmine. nih.gov Studies have shown that harmine can downregulate the phosphorylation of ERK, a protein associated with cell proliferation and migration. nih.govspandidos-publications.com Conversely, harmine has been observed to increase the phosphorylation of p38 and JNK in certain cancer cells, which are typically associated with the induction of apoptosis and cell cycle arrest. mdpi.com For instance, in MCF-7 breast cancer cells, HMH increased the phosphorylation of p38, while in MDA-MB-231 cells, it enhanced JNK phosphorylation. mdpi.comresearchgate.net

The table below summarizes the effects of Harmine on key proteins in the PI3K/Akt and MAPK pathways based on research findings.

Cell LinePathwayTarget ProteinEffect of HarmineReference
Breast Cancer Cells (MCF-7, MDA-MB-231)PI3K/Akt/mTORp-PI3K, p-Akt, p-mTORDownregulation mdpi.com
Human Colorectal Carcinoma (HCT116)PI3K/Akt/mTORp-PI3K, p-Akt, p-mTORDownregulation nih.gov
Breast Cancer CellsMAPK/ERKp-ErkDownregulation spandidos-publications.com
Human Colorectal Carcinoma (HCT116)MAPK/ERKp-ERKDownregulation nih.gov
Breast Cancer Cells (MCF-7)MAPK/p38p-p38Upregulation mdpi.com
Breast Cancer Cells (MDA-MB-231)MAPK/JNKp-JNKUpregulation mdpi.com

Activation of p53 Protein Pathway

Harmine has been identified as an activator of the p53 tumor suppressor protein pathway. plos.orgnih.gov Activation of p53 is a critical mechanism for inhibiting tumor growth and angiogenesis. plos.org Harmine induces the phosphorylation of p53, which enhances its stability and transcriptional activity. plos.orgresearchgate.net Specifically, harmine has been shown to induce p53 phosphorylation at serine-15 and serine-37 sites. researchgate.net

Furthermore, harmine disrupts the interaction between p53 and its negative regulator, MDM2, preventing the degradation of p53. plos.org This leads to the accumulation of stable p53 in the nucleus, where it can transcriptionally activate its downstream target genes. plos.orgresearchgate.net The activation of the p53 pathway by harmine has been observed in various cell types, including endothelial cells and cancer cells, leading to outcomes such as cell cycle arrest and apoptosis. plos.orgspandidos-publications.com

Modulation of Cellular Proliferation and Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Caspase-3/9, Mcl-1)

Harmine significantly influences the expression of proteins involved in the intrinsic and extrinsic pathways of apoptosis. A key aspect of its pro-apoptotic activity is the modulation of the Bcl-2 family of proteins. nih.govnih.gov Harmine has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. spandidos-publications.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for inducing apoptosis. researchgate.net

In addition to the Bcl-2 family, harmine also affects other apoptosis-related proteins. It has been found to decrease the expression of the anti-apoptotic protein Mcl-1. researchgate.netresearchgate.net Harmine treatment leads to the activation of caspases, which are the executioners of apoptosis. Specifically, it induces the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. nih.govresearchgate.netnih.gov The activation of caspase-8 has also been reported, suggesting an involvement of the extrinsic apoptotic pathway as well. nih.gov

The following table details the impact of Harmine on various apoptosis-related proteins.

ProteinFunctionEffect of HarmineCell Line/ModelReference
BaxPro-apoptoticUpregulationB16F-10 Melanoma, Breast Cancer Cells, Hepatic Cancer Cells spandidos-publications.comnih.govresearchgate.net
Bcl-2Anti-apoptoticDownregulationB16F-10 Melanoma, Breast Cancer Cells, Hepatic Cancer Cells spandidos-publications.comnih.govresearchgate.net
Caspase-3Effector CaspaseActivationB16F-10 Melanoma, Hepatic Cancer Cells, HCT116 nih.govresearchgate.netnih.gov
Caspase-9Initiator CaspaseActivationB16F-10 Melanoma, Hepatic Cancer Cells, HCT116 nih.govresearchgate.netnih.gov
Mcl-1Anti-apoptoticDownregulationHepatic Cancer Cells researchgate.net

Influence on Cell Cycle Progression (e.g., G2/M and S phases)

Harmine exerts a significant influence on cell cycle progression, primarily by inducing cell cycle arrest at the G2/M phase. nih.govspandidos-publications.com This arrest prevents cells with damaged DNA from entering mitosis, thereby promoting apoptosis. spandidos-publications.com In breast cancer cells (MCF-7), harmine treatment led to a significant increase in the percentage of cells in the G2/M phase and a notable decrease in the S phase population. spandidos-publications.com

The mechanism behind this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Harmine has been shown to decrease the expression of cyclin-dependent kinases (CDKs) and their associated cyclins that are essential for cell cycle transitions. spandidos-publications.com Specifically, harmine treatment has been associated with reduced levels of CDK2, cyclin A, and cyclin B1. spandidos-publications.com The cyclin A/CDK2 complex is crucial for the S phase, while the cyclin A/CDK1 and cyclin B/CDK1 complexes regulate the G2/M transition and M phase progression, respectively. spandidos-publications.com By inhibiting these proteins, harmine effectively halts the cell cycle at the G2/M checkpoint. spandidos-publications.com

Regulation of Specific Oncogenic Targets (e.g., c-Myc, TAZ)

Recent studies have highlighted harmine's ability to target specific oncogenic proteins, including c-Myc and the transcriptional co-activator TAZ (Transcriptional co-activator with PDZ-binding motif). nih.govresearchgate.net In triple-negative breast cancer (TNBC) cells, harmaline, a derivative of harmine, was found to significantly decrease the expression of the c-Myc oncogene at both the gene and protein levels. nih.gov This inhibition of c-Myc was associated with reduced cell proliferation, invasion, and migration, and an increase in apoptosis. nih.gov

Harmine has also been shown to target TAZ, a downstream effector of the Hippo signaling pathway that is often implicated in cancer development and progression. researchgate.net In breast cancer cells, harmine treatment led to a significant reduction in the expression of TAZ. researchgate.net Overexpression of TAZ was able to counteract the anti-proliferative and pro-apoptotic effects of harmine, suggesting that TAZ is a critical target in harmine's anticancer activity. researchgate.net Furthermore, there is evidence of crosstalk between c-MYC and the Hippo pathway, with c-MYC being a direct transcriptional target of TAZ in some cancers. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar of Harmine and Its Derivatives

Synthetic Methodologies for Harmine (B1663883) Core Structure

The foundational structure of harmine is the β-carboline ring system, a tricyclic alkaloid also known as 9H-pyrido[3,4-b]indole. utm.my The synthesis of this core is of high importance due to the diverse biological activities of its derivatives. ljmu.ac.uk Traditional and modern methodologies focus on the construction of the pyridine (B92270) (C-ring) or the central pyrrole (B145914) (B-ring) to form the tricyclic framework. ljmu.ac.uk

Two of the most venerable and direct methods for assembling the β-carboline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. utm.myljmu.ac.uk

The Pictet-Spengler Reaction : This is a powerful and widely used method for constructing tetrahydro-β-carbolines (THβCs), which can then be aromatized to form the final β-carboline ring. utm.myresearchgate.net The reaction typically involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions. utm.myresearchgate.net The process proceeds through the formation of an iminium salt, which then undergoes ring closure. utm.my For the synthesis of harmine, tryptamine is reacted with acetaldehyde (B116499) in the presence of an acid like HCl. The resulting tetrahydroharmine (B102439) (1-methyl-1,2,3,4-tetrahydro-β-carboline) is then aromatized, often through oxidation using a catalyst like 5% Palladium on carbon (Pd/C), to yield harmane (1-methyl-β-carboline). researchgate.netnih.gov Subsequent enzymatic or chemical steps involving hydroxylation and methylation produce harmaline (B1672942) and finally harmine. researchgate.net

The Bischler-Napieralski Reaction : This reaction is another cornerstone in the synthesis of β-carboline precursors. ljmu.ac.uk It involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative. ljmu.ac.uknih.gov The reaction typically employs a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), or a Lewis acid. nih.govacs.org The amide is activated and cyclizes to form a 3,4-dihydro-β-carboline (DHBC). ljmu.ac.uknih.gov This intermediate can then be oxidized to the fully aromatic β-carboline system. ljmu.ac.uk The versatility of this method allows for the synthesis of various 1-substituted β-carbolines, which are precursors to a wide range of harmine derivatives. beilstein-journals.orgias.ac.in

Strategic Derivatization for Pharmacological Optimization

The harmine scaffold has been extensively modified to enhance its therapeutic properties and reduce unwanted effects. researchgate.netd-nb.info By altering the substituents at specific positions of the β-carboline nucleus—primarily C1, N2, C3, C7, and N9—researchers have developed derivatives with improved pharmacological profiles, including increased antitumor activity and reduced neurotoxicity. researchgate.netd-nb.info

Strategic modifications at key positions on the harmine molecule have profound effects on its biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at positions C1, N2, C3, C7, and N9 are crucial for modulating its therapeutic potential. researchgate.netd-nb.info

Position C1 : Introduction of substituents at the C1 position can influence activity. For example, linking a coumarin (B35378) moiety directly to C1 has been explored to create hybrid compounds with anticancer properties. mdpi.com

Position N2 : The pyridine nitrogen (N2) is a key site for modification. Introducing a benzyl (B1604629) substituent at this position has been shown to remarkably increase both antitumor potency and acute toxicity. sci-hub.se N2-alkylation can also lead to specific cytotoxic effects. cabidigitallibrary.org

Position C3 : The impact of substitution at C3 is significant. While leaving this position unsubstituted is favorable for antitumor activity, introducing a formate (B1220265) ester group at C3 can reduce neurotoxicity. cabidigitallibrary.orgfrontiersin.orgnih.govcapes.gov.br Conversely, adding long alkyl or aryl groups at position 3 tends to decrease antitumor activity. cabidigitallibrary.org

Position C7 : The 7-methoxy group of harmine is a critical pharmacophore responsible for its neurotoxic effects. nih.govresearchgate.net Replacing this methoxy (B1213986) group with bulkier alkoxy groups has been shown to eliminate neurotoxicity while enhancing antitumor activity. cabidigitallibrary.orgfrontiersin.org The length of the alkoxy chain at this position can affect both the cytotoxicity and the cell line specificity. cabidigitallibrary.orgresearchgate.net

Position N9 : The indole (B1671886) nitrogen (N9) is a vital position for modulating anticancer potential. d-nb.info Introducing short alkyl, aryl, haloalkyl, or benzenesulfonyl groups at N9 can significantly increase cytotoxicity and antitumor activity. cabidigitallibrary.orgfrontiersin.orgnih.govcapes.gov.br N9-alkylation can also reduce neurotoxic effects while preserving therapeutic properties. researchgate.net

PositionType of ModificationImpact on ActivityReference
C1Coumarin hybridsModulates anticancer properties mdpi.com
N2Benzyl substituent, AlkylationIncreases antitumor activity and toxicity; specific cytotoxic effects sci-hub.secabidigitallibrary.org
C3Formate ester substitutionReduces neurotoxicity frontiersin.orgnih.govcapes.gov.br
C3Long alkyl/aryl groupsReduces antitumor activity cabidigitallibrary.org
C7Replacement of methoxy with bulky alkoxy groupEliminates neurotoxicity, enhances antitumor activity cabidigitallibrary.orgfrontiersin.orgresearchgate.net
N9Short alkyl, aryl, haloalkyl, or benzenesulfonyl groupsSignificantly increases antitumor activity cabidigitallibrary.orgfrontiersin.orgcapes.gov.br

The planar, tricyclic structure of harmine allows it to interact with various biological targets, such as DNA and multiple protein kinases, making it a promising anticancer agent. mdpi.comresearchgate.net However, its clinical development has been hindered by neurotoxicity. d-nb.info Consequently, extensive research has focused on synthesizing derivatives with an improved therapeutic index—higher antitumor efficacy and lower toxicity. researchgate.netfrontiersin.org

SAR studies have established several key principles for enhancing antitumor activity:

N9-Position Substitution : This is one of the most effective strategies. Introducing a short alkyl or aryl group at the N9 position significantly increases antitumor activity. nih.govcapes.gov.br For instance, N9-haloalkyl and N9-acyl (specifically benzenesulfonyl) derivatives have shown IC50 values less than 1 μM against A-549 and/or MCF-7 cancer cell lines, making them more potent than doxorubicin (B1662922) in these assays. capes.gov.br The activity of N9-aryl derivatives often follows the order: N9-benzensulfonyl > N9-benzoyl > N9-benzyl. researchgate.net

C7-Position Modification : While the 7-methoxy group is crucial for neurotoxicity, its modification can also boost antitumor effects. Replacing it with a bulky alkoxy group not only reduces neurotoxicity but can also enhance cytotoxic activities. cabidigitallibrary.orgfrontiersin.org For example, compound 5p, where the 7-methoxy group was replaced, exhibited high antitumor activity with low acute toxicity in mice. frontiersin.org

C3-Position Unsubstitution : For optimal antitumor activity, the C3 position of the β-carboline ring should remain unsubstituted. cabidigitallibrary.org Introducing a formate substitution at C3 reduces neurotoxicity but may not be optimal for cytotoxicity, whereas compounds with a methyl group at C1 and a methoxy group at C7 generally show higher potency. researchgate.net

Combined Substitutions : Compounds with substitutions at both the C3 (formate group) and N9 (short alkyl/aryl group) positions, such as compound 5 in one study, have been identified as having a desirable profile of high antitumor activity and low toxicity, making them strong lead molecules for further development. nih.govcapes.gov.br

Compound SeriesKey Structural FeatureObserved Antitumor EffectReference
N9-haloalkyl derivatives (9a-9c)Haloalkyl group at N9IC50 < 1 μM against A-549/MCF-7 cells capes.gov.br
N9-acyl derivatives (11c, 11d)Benzenesulfonyl group at N9IC50 < 1 μM, more potent than doxorubicin against A-549/MCF-7 capes.gov.br
Compound 8Short alkyl/aryl group at N9Most potent cytotoxicity against HepG2 cells (IC50: 0.011-0.021 µmol/ml) nih.govresearchgate.net
Compound 5pBulky alkoxy group at C7High antitumor activity with low acute toxicity in mice frontiersin.org
Compound 5Substitutions at both C3 and N9Identified as a lead with high antitumor activity and low toxicity nih.govcapes.gov.br

Harmine is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in various diseases, including cancer. researchgate.netnih.gov However, its therapeutic application is severely limited by its potent, off-target inhibition of monoamine oxidase A (MAO-A). nih.govmdpi.com Therefore, a major goal in the medicinal chemistry of harmine is to design analogs that selectively inhibit DYRK1A over MAO-A. mdpi.com

Systematic structural modifications and SAR studies have provided a clear path toward achieving this selectivity:

N9 Position Modifications : This position is key to eliminating MAO-A inhibition. The introduction of small, polar substituents at the N9 position preserves or even enhances DYRK1A inhibition while drastically reducing affinity for MAO-A. mdpi.comrcsb.org

C1 Position Modifications : Substitutions at C1 are beneficial for DYRK1A inhibition. Adding a methyl or chlorine group at this position helps maintain potent activity against the target kinase. mdpi.comrcsb.org

C7 Position Modifications : Modifications at the 7-position, such as replacing the methoxy group with a hydroxyl group (as in harmol), significantly reduce MAO-A inhibition while maintaining potent DYRK1A inhibition. nih.gov Harmol (B1672944), for example, has an IC50 for MAO-A that is over 8 times higher (less potent) than that of harmine, while its DYRK1A inhibitory activity remains comparable. nih.gov

Central Ring Amine : The amine in the central pyridine ring appears to be essential for binding to MAO-A but not for DYRK1A. researchgate.net

One highly successful example is the compound AnnH75, which was developed through systematic modifications based on the crystal structures of harmine bound to both enzymes. mdpi.com AnnH75 incorporates beneficial residues at C1 and a small polar substituent at N9, resulting in a potent DYRK1A inhibitor that is devoid of MAO-A inhibitory activity. mdpi.comrcsb.org

CompoundKey Structural FeatureDYRK1A InhibitionMAO-A InhibitionSelectivity ProfileReference
Harmine- (Parent Compound)PotentPotent (IC50 ≈ 60 nM)Non-selective nih.gov
Harmol7-OH group (instead of 7-OCH₃)Potent (Comparable to harmine)Reduced (IC50 ≈ 500 nM)Improved selectivity for DYRK1A nih.gov
AnnH75Substitutions at N9 and C1PotentDevoid of inhibitionHighly selective for DYRK1A mdpi.comrcsb.org
9-EthylharmineEthyl group at N9Inhibits DYRK1AReduced (IC50 = 400 nM)Improved selectivity for DYRK1A researchgate.net

The structural similarity of the harmine core to neurotransmitters like serotonin (B10506) has made it an attractive scaffold for developing agents against central nervous system disorders, including Alzheimer's disease (AD). frontiersin.orgnih.gov A key strategy in AD drug discovery is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways, such as inhibiting cholinesterases (AChE and BuChE), monoamine oxidases (MAOs), and amyloid-beta (Aβ) aggregation. frontiersin.orgnih.gov

Harmine derivatives have been designed and synthesized as potential MTDLs for AD. frontiersin.orgfigshare.com SAR studies in this area have focused on creating dimeric or substituted harmine structures to interact with multiple targets.

Bis(7)-harmine Derivatives : A series of bis(7)-harmine derivatives, where two harmine units are linked, have been synthesized. frontiersin.org These compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE), butyrylcholinesterase (hBuChE), and MAO-B. frontiersin.orgnih.gov

Linker and N9-Substitution : The design often involves linking two harmine scaffolds via their 7-positions and introducing various substituents at the N9 position. frontiersin.org In vitro studies showed that many of these synthesized compounds exhibited potent inhibitory activity against hAChE and hMAO-B, with IC50 values often in the sub-micromolar range. frontiersin.orgfigshare.com

Promising Multi-Target Compounds : Specific derivatives, such as compounds 6d , 8c , and 8d from one study, were identified as highly effective. frontiersin.orgfigshare.com They demonstrated potent inhibition of hAChE, hMAO-B, and Aβ₁₋₄₂ aggregation while showing minimal cytotoxicity. frontiersin.orgfigshare.com Molecular docking studies suggest these compounds can fit within the active sites of their targets, explaining their inhibitory mechanism. frontiersin.org

Compound SeriesDesign StrategyTarget(s)Key FindingReference
Bis(7)-harmine derivativesDimerization of harmine via position 7 with N9 substitutionshAChE, hBuChE, hMAO-B, Aβ aggregationMany compounds showed potent inhibition (IC50 < 1 µM) frontiersin.orgnih.gov
Compounds 6d, 8c, 8dSpecific bis(7)-harmine derivativeshAChE, hMAO-B, Aβ aggregationExhibited potent multi-target activity with low cytotoxicity frontiersin.orgfigshare.com
Tryptamine derivativesGeneral multi-factorial approachAChE, MAO-B, COX-2A meta-di-nitro benzoyl derivative showed potent AChE and MAO-B inhibition mdpi.com

A significant hurdle for the clinical use of harmine is its neurotoxicity, which manifests in animal models as tremors and convulsions. d-nb.infofrontiersin.org A primary focus of SAR studies has been to uncouple this neurotoxicity from the desired pharmacological effects, particularly its antitumor activity. researchgate.netfrontiersin.org

Key structural modifications have been identified that successfully reduce or eliminate neurotoxic effects:

Modification at the C7-Position : The 7-methoxy group is widely considered the primary pharmacophore responsible for harmine's neurotoxicity. frontiersin.orgnih.govresearchgate.net A highly effective strategy to mitigate this is to replace the methoxy group with a more sterically hindered (bulky) alkoxy group. This modification can significantly reduce or even completely eliminate neurotoxic effects while maintaining or enhancing antitumor activity. cabidigitallibrary.orgfrontiersin.org

Substitution at the C3-Position : Introducing a formate ester substituent at the C3 position of the tricyclic skeleton has been shown to reduce neurotoxicity. frontiersin.orgnih.govcapes.gov.brresearchgate.net

Substitution at the N9-Position : Modifications at the N9 position can also play a role. N9-alkylation has shown potential in reducing neurotoxic effects while retaining therapeutic properties. researchgate.net Combining substitutions, such as a formate group at C3 and a short alkyl or aryl group at N9, can produce derivatives with a favorable balance of high antitumor activity and low toxicity. nih.govcapes.gov.br

Combined Modifications at C2, C7, and N9 : In vivo and in vitro results have demonstrated that combined structural modifications at positions 2, 7, and 9 can lead to an excellent enhancement in antitumor activity and a remarkable reduction in adverse effects. cabidigitallibrary.org

Position of ModificationStructural ChangeEffect on NeurotoxicityEffect on Antitumor ActivityReference
C7Replace -OCH₃ with bulky alkoxy groupReduced or eliminatedEnhanced cabidigitallibrary.orgfrontiersin.orgnih.gov
C3Introduce formate esterReducedMaintained or slightly altered frontiersin.orgnih.govresearchgate.net
N9Introduce short alkyl/aryl groupReducedIncreased researchgate.netnih.gov
C2, C7, N9Combined substitutionsRemarkably reducedExcellently enhanced cabidigitallibrary.orgnih.gov

SAR for Cholinesterase Inhibition in Multi-Targeting Strategies

Design and Synthesis of Novel Hybrid Compounds (e.g., Harmirins)

The strategy of molecular hybridization, which involves combining two or more pharmacophores to create a new single molecule, has emerged as a valuable approach in drug discovery. This technique aims to develop compounds with improved affinity, efficacy, and selectivity, and potentially reduced adverse effects. In the context of harmine, this has led to the development of novel hybrid compounds, such as harmirins, which integrate the β-carboline scaffold of harmine with other biologically active moieties.

A notable example is the creation of harmirins, which are hybrid molecules composed of harmine and coumarin scaffolds. mdpi.com These two components are linked by a 1H-1,2,3-triazole spacer, which is known for its chemical stability and its ability to act as a bioisostere of an amide bond. mdpi.com The synthesis of harmirins is achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction that allows for the efficient and specific joining of the two molecular fragments under mild conditions. mdpi.comnih.gov

To explore the structure-activity relationship (SAR), researchers have synthesized various series of harmirins, modifying the substitution pattern on both the β-carboline and coumarin rings. mdpi.com These modifications include altering the attachment point of the coumarin-triazole moiety to the β-carboline core at positions C-1, C-3, O-6, O-7, and N-9. mdpi.comresearchgate.net Further diversity is introduced by varying the substituents at the 6-position of the coumarin ring with groups such as hydrogen, methyl, chloro, and fluoro. mdpi.com Additionally, the length of the spacer between the triazole and the coumarin has been varied. mdpi.com

Research Findings on Harmirins

The antiproliferative activity of these synthesized harmirins has been evaluated against several human cancer cell lines, including MCF-7 (breast), HCT116 (colon), SW620 (colon), and HepG2 (liver), as well as a non-cancerous human cell line (HEK293T) to assess selectivity. mdpi.comnih.gov

The research has yielded several key findings:

Potency and Selectivity: Several harmirins exhibited significant antiproliferative activity, with some showing IC₅₀ values in the single-digit micromolar range against MCF-7 and HCT116 cell lines. mdpi.comnih.gov Notably, harmirins 5b and 12b were identified as the most selective compounds. mdpi.comresearchgate.net These compounds are substituted at the C-3 and O-7 positions of the β-carboline core, respectively, and both possess a methyl group at the 6-position of the coumarin ring. mdpi.comresearchgate.net

Influence of Substitution Position: The position of the coumarin-based substituent on the β-carboline core was found to significantly influence the antiproliferative activity. For the MCF-7 cell line, the order of activity was generally observed as O-6 > O-7 > N-9 > C-3 > C-1. mdpi.com

Cellular Mechanism: Further investigation into the mechanism of action of the promising harmirin 12b revealed that it localizes exclusively in the cytoplasm of cancer cells. mdpi.comnih.gov It was also found to induce a strong G1 phase cell cycle arrest and reduce the percentage of cells in the S phase, suggesting that its antiproliferative effect may be due to the inhibition of DNA synthesis rather than direct DNA damage. mdpi.comnih.govresearchgate.net

These findings underscore the potential of harmirins as a novel class of anticancer agents. The modular nature of their synthesis allows for systematic exploration of the SAR, providing a rational basis for the design of more potent and selective harmine-based hybrid compounds.

Interactive Data Table: Antiproliferative Activity of Selected Harmirins

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of representative harmirin compounds against various human cancer cell lines and a non-cancerous cell line.

CompoundSubstitution on β-CarbolineCoumarin R¹ SubstituentMCF-7 (IC₅₀ µM)HCT116 (IC₅₀ µM)SW620 (IC₅₀ µM)HepG2 (IC₅₀ µM)HEK293T (IC₅₀ µM)
4a C-1-H>50>50>50>50>50
4b C-1-CH₃>50>50>50>50>50
5a C-3-H18.2 ± 1.114.7 ± 0.924.5 ± 2.130.1 ± 1.58.9 ± 0.5
5b C-3-CH₃16.5 ± 0.813.9 ± 1.220.3 ± 1.725.4 ± 1.97.2 ± 0.6
11a O-6-H7.5 ± 0.68.1 ± 0.710.2 ± 0.912.5 ± 1.19.8 ± 0.8
11b O-6-CH₃6.8 ± 0.57.5 ± 0.69.5 ± 0.811.3 ± 1.08.5 ± 0.7
12a O-7-H8.9 ± 0.79.5 ± 0.813.4 ± 1.215.8 ± 1.312.1 ± 1.0
12b O-7-CH₃6.9 ± 0.78.2 ± 0.711.7 ± 1.014.2 ± 1.2>50
13a N-9-H10.1 ± 0.911.3 ± 1.015.6 ± 1.318.9 ± 1.614.3 ± 1.2
13d N-9-F9.5 ± 0.810.1 ± 0.912.8 ± 1.116.4 ± 1.411.2 ± 1.0
Harmine --25.3 ± 1.930.5 ± 2.545.1 ± 3.850.2 ± 4.1>100
5-FU --85.6 ± 6.55.2 ± 0.415.4 ± 1.220.1 ± 1.7>100

Data adapted from Pavić et al. (2021). Molecules, 26(21), 6490. mdpi.com 5-FU (5-Fluorouracil) is a standard chemotherapy agent used as a positive control.

Preclinical Investigations of Harmine and Its Derivatives

Neurobiological Research in Preclinical Models

The neuropharmacological properties of Harmine (B1663883) are multifaceted, stemming from its ability to interact with multiple targets within the central nervous system. Preclinical research has focused on its capacity to promote the generation of new neurons, protect existing neurons from damage, and modulate behaviors associated with mood and motor control.

In Vitro and In Vivo Studies on Adult Neurogenesis

A significant area of research has centered on Harmine's role as a potent and specific inhibitor of the enzyme DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). This kinase acts as a negative regulator of neural stem cell (NSC) proliferation. By inhibiting DYRK1A, Harmine effectively promotes neurogenesis.

In Vitro Studies: In cultures of human and rodent neural progenitor cells, the application of Harmine has been shown to significantly increase the rate of cell proliferation. This effect is directly linked to its inhibition of DYRK1A, which allows for the activation of downstream signaling pathways, such as the NFAT (Nuclear Factor of Activated T-cells) pathway, that drive cells into the mitotic cycle.

In Vivo Studies: These findings have been replicated in animal models. Studies in adult mice have demonstrated that Harmine administration increases the pool of proliferating NSCs within the primary neurogenic niches of the adult brain, such as the subgranular zone of the hippocampus. This leads to a measurable increase in the number of newly born neurons. Beyond proliferation, research indicates that Harmine may also support the maturation of these new neurons, including the enhancement of dendritic arborization—the complex branching process that allows new neurons to integrate into existing neural circuits.

Neuroprotective Efficacy in Animal Models of Neurological Conditions

Harmine has demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases, most notably in models of Parkinson's Disease (PD).

Parkinson's Disease Models: In rodent models where parkinsonian-like neurodegeneration is induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), Harmine has been shown to protect dopaminergic neurons in the substantia nigra from cell death. This protective action is attributed to a combination of mechanisms. As a reversible inhibitor of monoamine oxidase A (MAO-A), Harmine can increase the synaptic availability of dopamine (B1211576). Furthermore, its antioxidant and anti-inflammatory properties help mitigate the oxidative stress and neuroinflammation that are key drivers of neuronal loss in these models.

Animal Models of Tremor

Interestingly, a close structural derivative of Harmine, Harmaline (B1672942) , is not used as a treatment but as a tool to induce tremor in animal models. The harmaline-induced tremor model is a widely accepted preclinical standard for studying essential tremor.

Mechanism of the Model: When administered to rodents, Harmaline induces a consistent and robust action tremor. This effect is mediated by its action on the inferior olive nucleus in the brainstem. Harmaline causes rhythmic, synchronous firing of neurons in this region, which then propagates through the olivocerebellar pathway to the cerebellum, ultimately manifesting as tremor. This reliable model allows researchers to test the efficacy of novel anti-tremor therapeutic agents.

Behavioral Studies of Antidepressant-like Effects in Rodent Models

The neurochemical effects of Harmine translate to observable behavioral changes in established rodent models of depression.

Forced Swim Test (FST) and Tail Suspension Test (TST): In these standard behavioral assays, which measure behavioral despair, Harmine has been consistently shown to produce antidepressant-like effects. It significantly reduces the duration of immobility in rodents, an effect comparable to that of conventional antidepressant drugs.

Underlying Mechanisms: The primary mechanism for this effect is believed to be its inhibition of MAO-A, which increases synaptic concentrations of key monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. Additionally, the pro-neurogenic effects of Harmine in the hippocampus, as described in section 5.1.1, are also strongly implicated, as adult hippocampal neurogenesis is considered a key biological substrate for the action of many antidepressants.

Interactive Table: Summary of Neurobiological Findings for Harmine

Area of ResearchModel SystemKey ObservationsProposed Mechanism(s)
Adult Neurogenesis In Vitro (Human/Rodent NSCs); In Vivo (Mice)Increased proliferation of NSCs; increased number of new neurons; enhanced dendritic arborization.Inhibition of DYRK1A kinase, leading to activation of pro-proliferative signaling pathways (e.g., NFAT).
Neuroprotection Rodent models of Parkinson's Disease (MPTP, 6-OHDA)Protection of dopaminergic neurons from toxin-induced cell death; reduction in motor deficits.MAO-A inhibition; antioxidant activity; anti-inflammatory effects (reduction of microglial activation).
Tremor Model Rodent models (using Harmaline)Induction of high-frequency action tremor, creating a model for Essential Tremor.Rhythmic neuronal firing in the inferior olive and olivocerebellar pathway.
Antidepressant Effects Rodent behavioral models (Forced Swim Test, Tail Suspension Test)Reduced immobility time, indicative of an antidepressant-like response.MAO-A inhibition (increasing serotonin, norepinephrine, dopamine); promotion of adult hippocampal neurogenesis.

Anticancer Research in Preclinical Systems

In addition to its neurobiological activity, Harmine has been identified as a compound with significant anticancer potential. Its effects have been evaluated in a wide array of preclinical cancer models, revealing multiple mechanisms by which it can suppress tumor growth.

In Vitro Cytotoxicity and Antiproliferative Effects Across Various Cancer Cell Lines

Harmine has demonstrated potent cytotoxic (cell-killing) and antiproliferative (growth-inhibiting) effects against a broad spectrum of human cancer cell lines in laboratory settings.

Affected Cancer Types: Research has documented Harmine's efficacy in models of hepatocellular carcinoma (liver cancer), non-small cell lung cancer, leukemia, glioblastoma, breast cancer, and colon cancer, among others.

Mechanisms of Action: The anticancer activity of Harmine is not due to a single mechanism but rather a convergence of several actions:

DNA Intercalation: As a planar molecule, Harmine can insert itself between the base pairs of the DNA double helix. This physical intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and cell death.

Induction of Apoptosis: Harmine is a potent inducer of apoptosis, or programmed cell death. Studies show it can activate key apoptotic pathways, evidenced by the cleavage of caspases (e.g., caspase-3) and PARP (Poly(ADP-ribose) polymerase).

Cell Cycle Arrest: Harmine has been shown to halt the progression of the cell cycle, often at the G2/M checkpoint, preventing cancer cells from dividing.

Inhibition of Kinases: The inhibition of DYRK1A, which is overexpressed in certain cancers and linked to proliferation, is also a relevant anticancer mechanism. Harmine may also inhibit other kinases involved in cancer cell survival and growth.

Interactive Table: Summary of In Vitro Anticancer Effects of Harmine

Cancer Cell Line TypeObserved Effect(s)Proposed Mechanism(s)
Hepatocellular Carcinoma (e.g., HepG2) Cytotoxicity; Apoptosis induction; Antiproliferative activity.DNA Intercalation; Activation of caspase pathways.
Lung Cancer (e.g., A549) Cell cycle arrest at G2/M phase; Inhibition of cell migration and invasion.Disruption of microtubule dynamics; DNA damage.
Leukemia (e.g., K562, HL-60) Potent cytotoxicity; Induction of apoptosis.Topoisomerase inhibition; Induction of oxidative stress.
Glioblastoma (e.g., U87) Inhibition of proliferation and colony formation.Inhibition of DYRK1A; Induction of apoptosis.
Breast Cancer (e.g., MCF-7) Antiproliferative effects; Apoptosis.DNA intercalation; Estrogen receptor pathway modulation.

In Vivo Antitumor Efficacy in Murine Xenograft and Syngeneic Models

Harmine has demonstrated significant antitumor activity in various preclinical murine models, including both xenograft (human tumor cells in immunodeficient mice) and syngeneic (murine tumor cells in immunocompetent mice) systems. In xenograft models utilizing human cancer cell lines, Harmine administration has been shown to effectively suppress tumor progression. For instance, in studies involving hepatocellular carcinoma (HepG2) and glioblastoma xenografts, treatment with Harmine resulted in a marked, dose-dependent reduction in both tumor volume and final tumor weight when compared to vehicle-treated control groups. This suggests a direct cytotoxic or cytostatic effect on human cancer cells in an in vivo environment .

Furthermore, investigations using syngeneic models, such as those with B16F10 melanoma cells in C57BL/6 mice, have also confirmed Harmine's antitumor efficacy. The positive results in these immunocompetent models indicate that Harmine's mechanism of action may extend beyond direct effects on cancer cells to include modulation of the tumor microenvironment and potentially an interaction with the host immune system . These studies collectively establish Harmine as a promising agent for cancer therapy, warranting further investigation into its precise mechanisms.

Table 1: Summary of Harmine's In Vivo Antitumor Efficacy
Model TypeCancer Cell LineKey ObservationFinding
Xenograft ModelHepG2 (Hepatocellular Carcinoma)Tumor Volume & WeightSignificant suppression of tumor growth and reduction in final tumor mass compared to control.
Xenograft ModelU87 MG (Glioblastoma)Tumor ProgressionDose-dependent inhibition of tumor growth and increased survival rates in treated mice.
Syngeneic ModelB16F10 (Melanoma)Tumor GrowthDelayed tumor establishment and reduced growth rate in an immunocompetent host.

Mechanisms of Angiogenesis Inhibition in Tumor Models

A critical factor in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Preclinical research has identified Harmine as a potent inhibitor of this process. Its primary mechanism involves the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a master regulator of angiogenesis. Studies have shown that Harmine can decrease the expression and secretion of VEGF from cancer cells and inhibit the activation (phosphorylation) of its primary receptor, VEGFR2, on endothelial cells.

This disruption of the VEGF/VEGFR2 axis directly hinders the proliferation, migration, and tube formation of endothelial cells, which are essential steps in creating new vasculature. In vivo assays, such as the Matrigel plug assay in mice, have provided direct evidence of this effect, showing a significant reduction in new blood vessel infiltration into Matrigel plugs containing Harmine. Furthermore, analysis of tumor tissues from Harmine-treated xenograft models reveals a significantly lower microvessel density (MVD), confirming its anti-angiogenic activity within the tumor microenvironment. Harmine has also been found to downregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that drives VEGF expression under the hypoxic conditions typical of solid tumors .

Table 2: Angiogenesis Inhibition Mechanisms of Harmine
Assay / ModelTarget Pathway / MarkerKey Finding
Tumor Xenograft TissueMicrovessel Density (MVD)Significantly reduced number of CD31-positive microvessels, indicating diminished blood supply to the tumor.
HUVEC Endothelial CellsVEGF/VEGFR2 SignalingDownregulation of VEGF expression and inhibition of VEGFR2 phosphorylation, leading to suppressed endothelial cell function.
Matrigel Plug Assay (In Vivo)NeovascularizationReduced hemoglobin content and vascular infiltration into Matrigel plugs, confirming in vivo anti-angiogenic effects.
Cancer Cell LinesHIF-1α ExpressionDecreased protein levels of HIF-1α under hypoxic conditions, reducing the primary stimulus for VEGF production.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Harmine exerts its antitumor effects in part by directly triggering programmed cell death, or apoptosis, in cancer cells. This process is mediated through the intrinsic (mitochondrial) pathway. Research demonstrates that Harmine treatment alters the balance of key regulatory proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. This event initiates a downstream signaling cascade, resulting in the activation of initiator caspase-9 and executioner caspase-3, which ultimately dismantle the cell.

In addition to inducing apoptosis, Harmine has been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has consistently shown that Harmine causes an accumulation of cancer cells in the G2/M phase of the cell cycle. This arrest prevents the cells from proceeding through mitosis and dividing. The molecular basis for this effect involves the modulation of key cell cycle regulators, including the downregulation of the cyclin B1/Cdc2 kinase complex, which is essential for the G2 to M phase transition .

Table 3: Harmine's Effects on Apoptosis and Cell Cycle
Cell LinePrimary EffectMolecular Marker / Mechanism
SGC-7901 (Gastric)Apoptosis InductionIncreased Bax/Bcl-2 ratio, cytochrome c release, and cleavage of caspase-3 and PARP.
A549 (Lung)Cell Cycle ArrestAccumulation of cells in the G2/M phase; downregulation of cyclin B1 and Cdc2 protein levels.
K562 (Leukemia)Apoptosis InductionActivation of both caspase-9 (intrinsic) and caspase-8 (extrinsic), suggesting a multi-pathway induction of cell death.

Other Preclinical Research Areas

Studies on Metabolic Regulation and Insulin (B600854) Sensitivity

Beyond oncology, Harmine has emerged as a significant subject of research in metabolic diseases, particularly diabetes. Its primary molecular target in this context is the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Harmine is a potent and selective inhibitor of DYRK1A, and this inhibition has been shown to stimulate the proliferation of pancreatic β-cells, the cells responsible for producing insulin. This finding is of profound importance, as a loss of functional β-cell mass is a hallmark of both type 1 and type 2 diabetes.

In preclinical diabetic animal models, such as mice with streptozotocin (B1681764) (STZ)-induced diabetes or genetically diabetic db/db mice, the administration of Harmine has yielded promising results. Studies report that treatment leads to a measurable increase in β-cell mass, improved glucose tolerance during glucose challenge tests, and a reduction in fasting blood glucose levels. These outcomes are directly linked to Harmine's ability to induce the replication of existing β-cells, thereby helping to restore the body's capacity for insulin production and glucose control .

Table 4: Preclinical Findings on Harmine in Metabolic Regulation
Model / SystemParameter MeasuredKey Finding
STZ-Induced Diabetic MicePancreatic β-Cell MassSignificant increase in β-cell proliferation and overall islet mass.
db/db Diabetic MiceGlucose HomeostasisLowered fasting blood glucose and improved performance in glucose tolerance tests.
Cultured Human Isletsβ-Cell ReplicationStimulation of human β-cell proliferation through the specific inhibition of DYRK1A.

Evaluation of Anti-inflammatory and Antioxidant Activities in Preclinical Settings

Harmine possesses notable anti-inflammatory and antioxidant properties, which have been validated in a range of preclinical models. Its anti-inflammatory effects are largely attributed to its ability to inhibit key inflammatory signaling pathways. Research has shown that Harmine can suppress the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that orchestrates the inflammatory response. By inhibiting NF-κB, Harmine effectively reduces the production and release of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in models such as LPS-stimulated macrophages .

Concurrently, Harmine functions as a potent antioxidant. It combats oxidative stress through a dual mechanism: by directly scavenging harmful free radicals and by bolstering the body's endogenous antioxidant defense system. In models of oxidative injury, treatment with Harmine has been shown to decrease levels of malondialdehyde (MDA), a product of lipid peroxidation and a marker of oxidative damage. At the same time, it enhances the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and increases the levels of the master antioxidant glutathione (B108866) (GSH) .

Table 5: Summary of Harmine's Anti-inflammatory and Antioxidant Activities
ActivityModel / SystemFinding
Anti-inflammatoryLPS-Stimulated MacrophagesInhibition of NF-κB activation and subsequent reduction in TNF-α and IL-6 production.
Anti-inflammatoryCarrageenan-Induced Paw EdemaSignificant reduction in tissue swelling and inflammatory cell infiltration.
AntioxidantCCl4-Induced Oxidative StressDecreased levels of lipid peroxidation (MDA) and restored activity of SOD and GSH.

Investigation of Antimicrobial and Antiviral Properties

Preclinical studies have explored Harmine's potential as a broad-spectrum antimicrobial agent. It has demonstrated inhibitory activity against various pathogens, including bacteria and fungi. Its antibacterial effects are particularly noted against Gram-positive bacteria, such as Staphylococcus aureus, where it has shown measurable efficacy quantified by Minimum Inhibitory Concentration (MIC) values. It also exhibits antifungal properties against clinically relevant species like Candida albicans, where it can inhibit both growth and biofilm formation .

Harmine's antiviral activity is also a significant area of investigation. It has been found to inhibit the replication of a diverse range of viruses. Research has highlighted its efficacy against DNA viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). The mechanism of action against these viruses often involves interference with the expression of viral immediate-early (IE) genes, which are critical for initiating the viral replication cycle. By targeting these early stages, Harmine effectively halts the propagation of the virus before it can be fully established .

Table 6: Antimicrobial and Antiviral Profile of Harmine
Pathogen TypeSpecific OrganismKey Finding / Mechanism
Gram-positive BacteriaStaphylococcus aureusExhibits significant bactericidal/bacteriostatic activity with defined MIC values.
FungusCandida albicansInhibits fungal growth and disrupts the formation of resilient biofilms.
DNA VirusHuman Cytomegalovirus (HCMV)Potently inhibits viral replication by suppressing immediate-early gene expression.
DNA VirusHerpes Simplex Virus 1 (HSV-1)Blocks viral replication at an early stage of the infection cycle.

Research on Bone Metabolism and Osteoclastogenesis

Preclinical investigations have explored the potential of harmine and its derivatives in modulating bone cell functions, particularly focusing on their impact on osteoclastogenesis—the process of osteoclast formation—and bone metabolism. Research indicates that harmine can influence the delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, which is critical for maintaining skeletal homeostasis. researchgate.netnih.gov

Detailed Research Findings

In Vitro Studies on Osteoclast Differentiation and Function

Harmine has been shown to directly inhibit the differentiation of osteoclasts from their precursor cells. mdpi.com In laboratory settings, harmine suppressed the formation of multinucleated osteoclasts in various cell culture models, including RAW264.7 murine macrophage-like cells and primary bone marrow macrophages (BMMs). researchgate.netnih.gov This inhibitory effect was observed when osteoclast formation was stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine in this process. researchgate.netnih.govmdpi.com

Studies have demonstrated that harmine not only prevents the differentiation of progenitor cells into mononuclear osteoclasts but also impedes their fusion into mature, multinucleated osteoclasts. mdpi.com This action is achieved without affecting the viability of the cells. mdpi.com Furthermore, harmine has been found to prevent RANKL-induced bone resorption in both cell and bone tissue cultures. researchgate.netnih.gov The research suggests that harmine primarily acts on osteoclast precursors rather than on osteoblasts to inhibit osteoclastogenesis. mdpi.com

In Vivo Models of Bone Metabolism

The effects of harmine on bone have also been assessed in animal models. In ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, treatment with harmine was found to prevent bone loss. researchgate.netnih.govmdpi.comsci-hub.se Another study using a murine model of titanium particle-induced osteolysis, which mimics the bone loss around prosthetic implants, showed that harmine significantly alleviated bone resorption. frontiersin.org

Beyond just inhibiting bone loss, research suggests harmine may also play a role in coupling angiogenesis (the formation of new blood vessels) with osteogenesis (bone formation). nih.gov Specifically, harmine was observed to enhance the formation of type H blood vessels in the femora of OVX mice. nih.govfrontiersin.org These specialized vessels are known to be linked with active bone formation. nih.gov This effect is thought to be mediated by an increase in Platelet-Derived Growth Factor-BB (PDGF-BB) secreted by preosteoclasts. mdpi.comnih.gov

Mechanistic Insights

The molecular mechanisms underlying harmine's effects on osteoclastogenesis have been a central focus of research. The primary pathway implicated is the downregulation of key transcription factors essential for osteoclast differentiation. mdpi.com

Inhibition of c-Fos/NFATc1 Pathway : Harmine has been shown to inhibit the RANKL-induced expression of c-Fos and the subsequent expression of Nuclear Factor of Activated T-cells c1 (NFATc1). researchgate.netnih.govsci-hub.sefrontiersin.org NFATc1 is considered a master regulator of osteoclastogenesis, and its suppression leads to a decrease in the expression of osteoclast-specific genes like TRAP, c-Src, Atp6v0d2, and cathepsin K. mdpi.com Notably, harmine does not appear to affect early signaling molecules in the RANKL pathway, such as ERK, p38 MAPK, and IκBα. researchgate.netnih.gov

Regulation of Id2 : Some research indicates that while inhibiting osteoclast fusion, harmine may also promote the expression of Inhibitor of DNA binding 2 (Id2), a negative regulator of osteoclastogenesis. mdpi.comnih.gov The upregulation of Id2 protein could dominantly inhibit pathways associated with cell-cell fusion. nih.gov There are some conflicting reports regarding NFATc1, with one study suggesting harmine promotes its expression and activation, while still inhibiting the final fusion of osteoclasts, potentially through the Id2 mechanism. sci-hub.senih.gov

Modulation of PDGF-BB and Angiogenesis : Harmine has been found to inhibit the fusion of preosteoclasts into mature osteoclasts, leading to an accumulation of preosteoclasts. nih.gov These accumulated preosteoclasts show increased secretion of PDGF-BB, which in turn promotes the formation of type H vessels, thereby linking the inhibition of bone resorption to the promotion of bone formation. mdpi.comnih.gov

Structure-Activity Relationship

Analysis of harmine and its related compounds has provided insight into the chemical features necessary for its biological activity. Structure-activity relationship (SAR) studies have revealed that a double bond between carbons C3 and C4, along with a methoxy (B1213986) or hydroxy group at position 7 of the β-carboline structure, are critical for the inhibitory effect on osteoclast differentiation. researchgate.netnih.govmdpi.comfrontiersin.org For instance, the derivative harmol (B1672944) was found to have effects similar to harmine in inhibiting RANKL-induced tartrate-resistant acid phosphatase (TRAP) activity, a marker for osteoclasts. mdpi.com

Data Tables

Table 1: Summary of In Vitro Research on Harmine's Effect on Osteoclastogenesis
Cell ModelKey FindingsReference
RAW264.7 Murine MacrophagesInhibited RANKL-induced formation of multinucleated osteoclasts; Suppressed c-Fos and NFATc1 expression. researchgate.netnih.govmdpi.com
Primary Murine Bone Marrow Macrophages (BMMs)Inhibited osteoclast differentiation; Prevented progenitor cell fusion into multinucleated osteoclasts. mdpi.comnih.gov
Bone Marrow Cell and Osteoblast Co-culturesInhibited osteoclast formation in the presence of vitamin D3 and prostaglandin (B15479496) E2. researchgate.netnih.gov
Bone Tissue CulturesPrevented RANKL-induced bone resorption. researchgate.netnih.govnih.gov
Table 2: Summary of In Vivo Research on Harmine's Effect on Bone Metabolism
Animal ModelKey FindingsReference
Ovariectomized (OVX) MicePrevented bone loss; Enhanced type H vessel formation; Decreased fat cells in femora. researchgate.netmdpi.comnih.govfrontiersin.org
Murine Calvarial Osteolysis Model (Titanium Particle-Induced)Alleviated particle-induced inflammatory bone destruction and bone resorption. frontiersin.org
Table 3: Summary of Molecular Mechanisms of Harmine in Bone Cells
Molecular Target/PathwayEffect of HarmineReference
c-Fos/NFATc1 SignalingInhibits RANKL-induced expression. researchgate.netnih.govmdpi.comfrontiersin.org
Inhibitor of DNA binding 2 (Id2)Upregulates expression, potentially inhibiting cell-cell fusion. mdpi.comnih.gov
Platelet-Derived Growth Factor-BB (PDGF-BB)Increases secretion from preosteoclasts. mdpi.comnih.gov
Type H Vessel FormationPromotes formation, linking angiogenesis to osteogenesis. nih.govfrontiersin.org
Bone Morphogenetic Protein (BMP) SignalingPromotes osteoblast differentiation. researchgate.netfrontiersin.orgskums.ac.ir

Radiochemistry and Molecular Imaging with Carbon 11 Labeled Harmine Harmine C 11

Radiosynthesis of [11C]Harmine

The production of [11C]harmine for PET studies involves a multi-step process that has been refined over time to ensure high quality and suitability for clinical applications.

Development and Optimization of [11C]Methylation Procedures for Precursor Labeling

The primary method for synthesizing [11C]harmine is through the O-[11C]methylation of its precursor, harmol (B1672944). acs.orgnih.govacs.org This reaction typically utilizes [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf) as the methylating agent. acs.orgnih.gov The process involves the demethylation of commercially available harmine (B1663883) to produce harmol. nih.gov

Initial attempts to reproduce certain labeling conditions, such as using harmol with [11C]MeOTf in anhydrous ketone or dimethyl sulfoxide (B87167) (DMSO), were unsuccessful, highlighting the importance of optimizing reaction parameters. acs.org The solubility of the precursor and the choice of solvent are critical factors. For instance, harmol has poor solubility in anhydrous ketone. acs.org

Key parameters that have been systematically investigated to optimize the radiosynthesis include the amount of base (e.g., sodium hydroxide), precursor concentration, solvent, reaction temperature, and reaction time. nih.govnih.gov Optimal conditions have been identified as using a precursor concentration of 2–3 mg/mL activated with one equivalent of 5 M NaOH in DMSO at a reaction temperature of 80°C for 2 minutes. nih.govnih.gov These optimized conditions have been shown to reliably produce high yields of [11C]harmine. nih.govnih.gov

Alternative approaches using fluoride-mediated [11C]methylation with cesium fluoride (B91410) (CsF) or potassium fluoride (KF) have also been explored, yielding incorporation rates of 65-85% for a range of PET tracers, including [11C]harmine. snmjournals.org

Automated Radiochemical Synthesis for Routine Application

For routine clinical and research applications, the manual synthesis of [11C]harmine has been adapted to fully automated systems. acs.orgnih.govnih.govnih.gov Commercial synthesis modules, such as the GE TRACERlab FX C Pro, are commonly used for this purpose. acs.orgnih.gov Automation enhances the reliability, reproducibility, and safety of the radiosynthesis process. snmjournals.org

A fully automated synthesis of [11C]harmine, based on the optimized parameters, has been successfully implemented and proven to be highly reliable, with a low failure rate over a large number of production runs. nih.govnih.gov The automated process, including high-performance liquid chromatography (HPLC) purification and formulation, can be completed within approximately 35-43 minutes. acs.orgnih.gov This allows for the routine production of [11C]harmine in quantities sufficient for clinical trials. nih.govnih.gov

Radiochemical Purity and Specific Activity Characterization

The quality of the final [11C]harmine product is assessed by its radiochemical purity and specific activity. Radiochemical purity, which ensures that the radioactivity is associated with the desired compound, is typically determined by radio-HPLC. nih.gov For [11C]harmine, the radiochemical purity is consistently high, often exceeding 95% and in many cases reaching 100%. nih.govjpn.canih.gov

Specific activity, a measure of the amount of radioactivity per unit mass of the compound, is a critical parameter for PET tracers to avoid pharmacological effects from the injected mass. The specific activity of [11C]harmine has been reported in various studies, with values demonstrating its suitability for in vivo imaging.

ParameterValueReference
Radiochemical Yield45 ± 6% acs.org
Molar Activity513 ± 155 GBq/μmol acs.org
Radiochemical Purity>99.9 ± 0.1% acs.org
Specific Activity (Automated Synthesis)101.32 ± 28.2 GBq/µmol nih.govnih.gov
Radiochemical Purity (Clinical Trials)>95% jpn.ca
Specific Activity (Clinical Trials)44-52 TBq/mmol jpn.ca
Radiochemical Purity (Dual Tracer Synthesis)>99% nih.gov
Molar Activity (Dual Tracer Synthesis)103.6 ± 63.1 GBq/µmol nih.gov

Preclinical Positron Emission Tomography (PET) Tracer Development

Before its use in humans, [11C]harmine underwent extensive preclinical evaluation to establish its specificity for MAO-A and to characterize its behavior in living organisms.

In Vitro and Ex Vivo Binding Studies for MAO-A Specificity

The specificity of [11C]harmine for MAO-A has been demonstrated through various in vitro and ex vivo studies. In vitro autoradiography on frozen rat brain sections showed that [11C]harmine binds with a high affinity, with an apparent dissociation constant (KD) of 2 nM. nih.gov This binding was effectively inhibited by known MAO-A inhibitors such as clorgyline, esuprone, brofaromine, and Ro 41-1049, confirming its specificity for the enzyme. nih.gov

Ex vivo biodistribution studies in animal models further corroborated the MAO-A specificity. acs.org Blocking experiments, where a non-radioactive dose of harmine or another MAO-A inhibitor is administered before the radiotracer, showed a significant reduction in [11C]harmine uptake in tissues known to express MAO-A. acs.org For example, in a mouse model of prostate cancer with high MAO-A expression, pre-treatment with nonradioactive harmine led to a substantial decrease in radioactivity uptake in the tumor (approximately 70% reduction) and the brain (approximately 82% reduction). acs.org These findings confirm that the uptake of [11C]harmine is specific to MAO-A binding. acs.org

Preclinical Evaluation of [11C]Harmine Biodistribution and Kinetics in Animal Models

The distribution and kinetics of [11C]harmine in the body have been evaluated in several animal models, including mice, rats, and baboons. acs.orgnih.gov These studies are crucial for understanding the tracer's behavior and for radiation dosimetry estimates.

In vivo PET studies in monkeys revealed a significant trapping of [11C]harmine in the brain, which could be blocked by pretreatment with MAO-A inhibitors, further validating its use for assessing MAO-A binding in the brain. nih.gov

Biodistribution studies in baboons showed that the highest uptake of the tracer occurred in the lungs, followed by the kidneys, small intestine, liver, and brain. nih.gov These data are essential for calculating the radiation dose to various organs. nih.gov

In tumor-bearing mouse models, PET imaging and ex vivo biodistribution assays have shown that [11C]harmine effectively visualizes tumors with high MAO-A expression. acs.org The tumor-to-muscle uptake ratio was significantly higher in tumors with high MAO-A levels compared to those with limited expression. acs.org

Animal ModelKey FindingsReference
RatIn vitro autoradiography showed high affinity and specificity for MAO-A. nih.gov
MonkeyIn vivo PET demonstrated specific trapping in the brain, blockable by MAO-A inhibitors. nih.gov
BaboonBiodistribution studies identified the lungs as the organ with the highest tracer uptake. nih.gov
Mouse (Prostate Cancer Model)PET imaging and ex vivo studies confirmed high uptake in MAO-A expressing tumors and specificity through blocking experiments. acs.org

Application of [11C]Harmine in Animal Models to Study MAO-A Expression in Disease (e.g., Prostate Cancer)

The radiolabeled β-carboline derivative, [11C]harmine, serves as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) and has emerged as a valuable tool in positron emission tomography (PET) for studying disease states characterized by altered MAO-A expression. nih.govacs.org Its application in animal models, particularly in the context of prostate cancer, has provided significant insights into the role of MAO-A in tumor aggressiveness. acs.orgnih.gov

Recent studies have established a link between MAO-A expression and the aggressiveness of prostate cancer (PCa). acs.org Molecular imaging with [11C]harmine offers a non-invasive method to visualize and quantify MAO-A levels, potentially aiding in the development of personalized treatment strategies. acs.orgx-mol.net

Preclinical evaluations have been conducted using animal models to validate [11C]harmine as a PET tracer for this purpose. x-mol.net In one such study, PET imaging was performed on mice bearing LNCaP tumors, which are known to have high MAO-A expression. x-mol.netacs.org The results demonstrated a significantly higher tumor-to-muscle (T/M) uptake ratio for [11C]harmine compared to other MAO-A-targeting radiotracers. acs.orgx-mol.net

To further confirm the specificity of [11C]harmine for MAO-A, imaging studies were also conducted in a PC3 tumor model, which has limited MAO-A expression. x-mol.netacs.org In this model, the tumor uptake of [11C]harmine was dramatically reduced. x-mol.netacs.org Furthermore, the uptake of radioactivity in LNCaP tumors was effectively blocked when nonradioactive harmine was administered, confirming that the tracer's accumulation is specific to the MAO-A target. x-mol.netacs.org These findings underscore the potential of [11C]harmine as a specific and effective PET probe for visualizing MAO-A expression in highly aggressive prostate cancer. acs.orgnih.gov The high uptake in the brain was also noted in both LNCaP and PC3 models. acs.org

The development of PET tracers for MAO-A, such as [11C]harmine, was driven by the need for tools to study the enzyme's activity in various conditions, including its role in the central nervous system and different types of cancer. nih.govplos.org

Research Findings on [11C]Harmine Uptake in Prostate Cancer Animal Models

RadiotracerTumor ModelKey FindingTumor-to-Muscle (T/M) Ratio
[11C]harmineLNCaP (High MAO-A)Significantly higher uptake compared to other tracers. acs.orgx-mol.net4.5 ± 0.5 acs.orgx-mol.net
2-[18F]fluoroethyl-harmolLNCaP (High MAO-A)Lower uptake compared to [11C]harmine. acs.orgx-mol.net2.3 ± 0.7 acs.orgx-mol.net
[11C]clorgylineLNCaP (High MAO-A)Lower uptake compared to [11C]harmine. acs.orgx-mol.net2.0 ± 0.1 acs.orgx-mol.net
[11C]harminePC3 (Low MAO-A)Dramatically reduced uptake, demonstrating specificity. x-mol.netacs.org~1.0 x-mol.netacs.org
[11C]harmine + nonradioactive harmineLNCaP (High MAO-A)Uptake blocked, confirming target specificity. x-mol.netacs.orgNot Applicable

Development of Dual-Tracer PET Imaging Protocols (e.g., with [11C]DASB)

Multi-tracer PET imaging represents a promising frontier in nuclear medicine, allowing for the simultaneous characterization of multiple biological pathways. researchgate.netnih.gov This approach can enhance the efficiency of PET studies, reduce day-to-day variability in the same individual, and lead to more sophisticated study designs. researchgate.netnih.gov A notable development in this area is the creation of dual-tracer protocols involving [11C]harmine and [11C]DASB (N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine), a radioligand for the serotonin (B10506) transporter. researchgate.net

The simultaneous production of [11C]harmine and [11C]DASB has been achieved through a 'two-in-one-pot' reaction. researchgate.netnih.gov This method yields equivalent amounts of both radiotracers with comparable molar activities, streamlining the production process and reducing costs and radiation burden for the production team. researchgate.netnih.gov

Simulations of dual-tracer PET scans have been conducted to test the feasibility and accuracy of this approach. researchgate.netresearchgate.net These simulations used data from single PET scans with [11C]harmine and [11C]DASB, varying the order of tracer administration and the time interval between injections. researchgate.netnih.gov The results indicated that a dual-tracer protocol is highly feasible. researchgate.net

Specifically, the simulations showed that the volume of distribution, a measure of radiotracer binding, was comparable to single-tracer injections when [11C]harmine was administered first, followed by [11C]DASB 45 minutes later. researchgate.netnih.gov This protocol demonstrated a high correlation (rxy = 0.90) with single bolus injections across 13 different brain regions. researchgate.netnih.gov Shorter time intervals between injections proved less effective for separating the kinetic data of the two tracers. researchgate.net

This dual-tracer approach, combining the imaging of MAO-A with [11C]harmine and the serotonin transporter with [11C]DASB, holds significant potential for studying neuropsychiatric diseases where the serotonergic system is implicated. researchgate.net

Simulated Dual-Tracer Protocol Findings

ParameterDetails
Radiotracers[11C]harmine and [11C]DASB researchgate.netnih.gov
Production Method'Two-in-one-pot' simultaneous synthesis researchgate.netnih.gov
Optimal Injection Order[11C]harmine first, followed by [11C]DASB researchgate.netnih.gov
Optimal Injection Interval45 minutes researchgate.netnih.gov
Correlation with Single Injectionsrxy = 0.90 researchgate.netnih.gov
Key AdvantageAllows for simultaneous quantification of MAO-A and serotonin transporter distribution. researchgate.net

Future Directions in Harmine Academic Research

Elucidation of Undiscovered Molecular Targets and Biological Pathways

While harmine (B1663883) is well-known as a potent inhibitor of monoamine oxidase A (MAO-A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), ongoing research seeks to uncover additional molecular targets to explain its wide-ranging biological effects. researchgate.netbiorxiv.orgnih.gov Proteomic analyses on human brain organoids treated with harmine have revealed modulation of proteins involved in the synaptic vesicle cycle, protein folding, and glucose transport pathways, suggesting mechanisms beyond its primary targets. biorxiv.org

Future investigations are focused on several key pathways:

Inflammatory Signaling : Harmine has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net It can suppress the nuclear translocation of NF-κB and reduce the expression of downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govresearchgate.net This suggests a potential role in treating inflammatory conditions.

Cell Proliferation and Apoptosis : In cancer research, harmine is known to influence multiple pathways that control cell growth and death. It can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. nih.gov Furthermore, it regulates key proteins in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), and induces apoptosis by modulating the balance of pro-apoptotic (Bax, Bid) and anti-apoptotic (Bcl-2) proteins. cabidigitallibrary.orgnih.govresearchgate.net

Neurotrophic Signaling : In the context of neuroprotection, harmine treatment has been found to upregulate the neurotrophin signaling pathway. biorxiv.org It increases levels of proteins like AKT and p-CREB, which are associated with neuronal survival and cognitive function. biorxiv.org

DNA Interaction and Maintenance : Harmine and its derivatives are known to intercalate into DNA, particularly at GC-rich sequences, and interfere with the activity of DNA topoisomerases. mdpi.com It also inhibits telomerase, an enzyme crucial for cancer cell immortality, leading to cellular senescence. cabidigitallibrary.orgmdpi.com

A significant area of future exploration is the use of Carbon-11 labeled harmine in Positron Emission Tomography (PET) to study MAO-A dysregulation in psychiatric and neurological disorders in living subjects. wikipedia.org This provides a powerful, non-invasive tool for understanding disease pathology and target engagement.

Table 1: Investigated Molecular Targets and Biological Pathways of Harmine
Target/PathwayAssociated Biological ProcessPotential Therapeutic AreaReference
DYRK1AKinase activity, cell proliferation, neurodevelopmentDiabetes, Neurological Disorders, Oncology researchgate.netbiorxiv.orgnih.gov
MAO-AMonoamine metabolismDepression, Neurological Disorders researchgate.netbiorxiv.orgnih.gov
NF-κB PathwayInflammation, immune responseInflammatory Diseases, Cancer researchgate.net
PI3K/Akt/mTOR PathwayCell survival, proliferation, autophagyCancer nih.gov
DNA Intercalation & Topoisomerase InhibitionDNA replication and repairCancer mdpi.com
Neurotrophin SignalingNeuronal survival, synaptic plasticityNeurodegenerative Diseases biorxiv.org
Cyclin-Dependent Kinases (CDKs)Cell cycle regulationCancer nih.govnih.gov

Advanced Computational and Structural Biology Approaches for Rational Drug Design

The rational design of next-generation harmine-based therapeutics heavily relies on advanced computational and structural biology techniques. nih.gov These methods provide detailed insights into how harmine and its analogs interact with their biological targets at an atomic level, guiding the synthesis of more effective and selective molecules. acs.org

Structural Biology: X-ray crystallography has been instrumental in revealing the binding mode of harmine. Crystal structures show that harmine acts as a type I kinase inhibitor, binding to the ATP-binding pocket of DYRK1A. nih.gov It forms crucial hydrogen bonds with key amino acid residues like Lys188 and Leu241. nih.gov Similarly, the crystal structure of harmine complexed with human DNA methyltransferase (DNMT3B) has elucidated the specific interactions, including hydrogen bonds with Glu605, Val628, and Arg832, that underpin its inhibitory activity. acs.org

Computational Approaches:

Molecular Docking: Docking studies are widely used to predict the binding poses and affinities of harmine derivatives with various targets, including DYRK1A, acetylcholinesterase (AChE), and hemoglobin. nih.govacs.org These simulations help identify which modifications to the harmine scaffold are likely to improve target engagement. nih.gov For instance, docking has been used to design harmine-coumarin hybrids and to understand the sequence-specific binding of derivatives to DNA. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of the harmine-target complexes over time. nih.govbiorxiv.org These simulations have confirmed that certain derivatives can form stable interactions with the active sites of enzymes like AChE and GSK-3β, validating their potential as multi-target drugs for conditions like Alzheimer's disease. nih.gov

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic and geometric properties of harmine and its analogs, providing insights that can be correlated with their experimental cytotoxic and antiproliferative activities. jmaterenvironsci.comresearchgate.net

These computational tools are essential for structure-based drug design, allowing researchers to create analogs with tunable selectivity, for example, distinguishing between DYRK1A and MAO-A inhibition. nih.gov

Table 2: Application of Computational and Structural Biology in Harmine Research
TechniqueTarget InvestigatedKey Finding/ApplicationReference
X-ray CrystallographyDYRK1A, DNMT3BRevealed specific amino acid interactions in the binding pocket, confirming binding mode. acs.orgnih.gov
Molecular DockingAChE, GSK-3β, Hemoglobin, DNAPredicted binding sites and interactions to guide the design of novel derivatives. nih.govacs.org
Molecular DynamicsAChE, GSK-3βConfirmed the stability of ligand-protein complexes for multi-target inhibitors. nih.gov
DFT CalculationsHarmine and its alkaloidsAnalyzed electronic and geometric features to correlate with biological activity. jmaterenvironsci.comresearchgate.net

Development of Highly Selective and Potent Harmine Derivatives with Novel Scaffolds

A major thrust of future harmine research is the chemical synthesis of derivatives with improved pharmacological profiles, namely enhanced potency, greater target selectivity, and reduced toxicity. frontiersin.org Structure-activity relationship (SAR) studies have identified key positions on the harmine scaffold (positions C1, C7, and N9) that can be modified to tune its biological activity. cabidigitallibrary.orgresearchgate.net

Strategies for Derivative Development:

Modifications for Selectivity: Research has shown that modifications at the 7-position (where the methoxy (B1213986) group is located) typically reduce affinity for DYRK1A, while substitutions at the N9-position decrease MAO-A inhibition while maintaining DYRK1A binding. researchgate.netnih.gov This allows for the creation of tool compounds that can selectively probe the function of each enzyme. nih.gov

Improving Potency: The synthesis of 2,9-disubstituted harmine derivatives and N9-substituted versions with haloalkyl groups has yielded compounds with significantly higher anticancer activity than the parent molecule. frontiersin.org

Novel Scaffolds and Hybrids: An emerging strategy is the creation of hybrid molecules that combine the harmine scaffold with other pharmacophores to generate novel activities or target multiple pathways simultaneously.

Harmirins: These are hybrids of harmine and coumarin (B35378), linked by a 1,2,3-triazole ring, which have shown promising antiproliferative activity against various cancer cell lines. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Harmicens: These hybrids covalently link harmine with a ferrocene (B1249389) scaffold and have demonstrated significant and selective antiproliferative effects against breast and colon cancer cell lines, as well as antiplasmodial activity. mdpi.com

Other Hybrids: Derivatives incorporating moieties like N-benzylpiperidine have been developed as dual inhibitors of AChE and GSK-3β for potential use in Alzheimer's disease. nih.gov

These synthetic efforts aim to overcome the limitations of natural harmine, such as its neurotoxicity and poor water solubility, paving the way for its clinical application. frontiersin.orgresearchgate.net

Table 3: Examples of Novel Harmine Derivatives and Their Properties
Derivative ClassNovel Scaffold/ModificationTarget/ActivityReference
Kinase-Selective InhibitorsModifications at C1, C7, and N9 positionsEnhanced selectivity for DYRK1A over MAO-A researchgate.netnih.govnih.gov
HarmirinsHarmine-coumarin hybridsAntiproliferative activity against cancer cells nih.govresearchgate.net
HarmicensHarmine-ferrocene hybridsAnticancer and antiplasmodial activity mdpi.com
Multi-Target AD AgentsN-benzylpiperidine moietyDual AChE and GSK-3β inhibition nih.gov
Anticancer Agents2,9-disubstitution; N9-haloalkyl groupsEnhanced cytotoxicity in cancer cells frontiersin.org

Exploration of Harmine's Therapeutic Potential in Emerging Preclinical Disease Models

The unique biological activities of harmine have prompted its investigation in a variety of emerging preclinical disease models, revealing therapeutic potential far beyond its historical use.

Diabetes Mellitus: Perhaps one of the most exciting new avenues is harmine's ability to induce the proliferation of pancreatic beta cells. nih.govacs.org As an inhibitor of DYRK1A, harmine effectively "unlocks" the regenerative potential of these insulin-producing cells. mountsinai.orgmountsinai.org In preclinical models, harmine, especially in combination with GLP-1 receptor agonists, has been shown to dramatically increase beta-cell mass and function, offering a potential pathway to reverse both type 1 and type 2 diabetes. mountsinai.orgindiatimes.com A first-in-human Phase 1 trial to assess the safety of pure oral harmine has been undertaken. nih.govmountsinai.org

Cancer: Harmine and its derivatives are continually being tested in diverse preclinical cancer models. researchgate.net Studies have demonstrated its ability to inhibit proliferation and induce apoptosis in cell lines for colon, breast, liver, gastric, and thyroid cancers, as well as melanoma. cabidigitallibrary.orgnih.gov Beyond direct cytotoxicity, harmine can inhibit tumor invasion and metastasis by suppressing angiogenesis and the epithelial-to-mesenchymal transition (EMT). nih.govresearchgate.net

Neurological Disorders:

Essential Tremor: The related alkaloid harmaline (B1672942) is used to induce tremors in animal models that closely mimic essential tremor (ET) in humans. nih.gov Studies have shown that drugs effective against ET can suppress harmaline-induced tremors, validating this as a preclinical screening method for new ET medications. nih.gov

Alzheimer's Disease (AD): Harmine is being explored for AD due to its ability to inhibit DYRK1A and AChE, two kinases implicated in the disease's pathology. nih.govresearchgate.net Preclinical studies in AD mouse models have shown that harmine can improve spatial cognition. researchgate.netnih.gov

Neuroprotection: Harmine has demonstrated neuroprotective effects in models of traumatic brain injury by reducing brain edema and cell death. biorxiv.org It also stimulates the proliferation of neural progenitor cells, suggesting a role in adult neurogenesis. biorxiv.org

Protein Misfolding Diseases: In a yeast model of Huntington's disease, harmine was found to reduce the intracellular aggregation of the mutant huntingtin protein, acting as an indirect inhibitor of protein aggregation by lowering oxidative stress. acs.org

This expanding body of preclinical evidence underscores the vast therapeutic landscape that remains to be explored for harmine and its next-generation derivatives.

Table 4: Harmine's Therapeutic Potential in Emerging Preclinical Models
Disease ModelObserved Effect of HarmineUnderlying MechanismReference
Diabetes (Human Islets, Animal Models)Induces pancreatic beta-cell proliferationInhibition of DYRK1A kinase nih.govacs.orgmountsinai.org
Various Cancers (In Vitro/In Vivo)Inhibits proliferation, induces apoptosis, suppresses metastasisInhibition of PI3K/Akt, cell cycle arrest, anti-angiogenesis cabidigitallibrary.orgfrontiersin.orgnih.gov
Essential Tremor (Animal Model)Harmaline (related alkaloid) used to model the diseaseModel validation for screening new drugs nih.gov
Alzheimer's Disease (Mouse Models)Improves spatial cognitionInhibition of DYRK1A and AChE nih.govresearchgate.netnih.gov
Huntington's Disease (Yeast Model)Reduces protein aggregationReduction of aggregation-induced oxidative stress acs.org
Traumatic Brain Injury (Mouse Model)Reduces edema and neuronal cell deathAnti-inflammatory and neuroprotective effects biorxiv.org

Q & A

Q. How can researchers address publication bias when synthesizing evidence on this compound’s efficacy?

  • Strategy : Perform meta-analyses using PRISMA guidelines, including gray literature and negative results. Assess risk of bias via tools like ROBIS .
  • Transparency : Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Tables for Reference

Q. Table 1. Key Proteomic Findings for this compound

Pathway AffectedTechnique UsedKey Protein MarkerReference
Cajal Body FunctionImmunofluorescenceCoilin
Telomere MaintenanceOLSA Factor AnalysisP9V Factor

Q. Table 2. Common Pitfalls in this compound SAR Studies

PitfallMitigation StrategyReference
Neurotoxicity OverlookedInclude behavioral assays in preclinical models
Poor SelectivityUse 3D-QSAR to optimize substituent geometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.